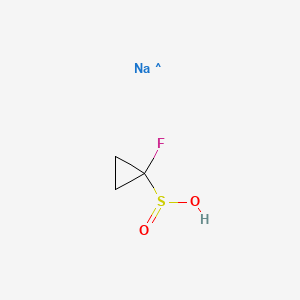
1-Fluorocyclopropanesulfinic acid;sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Fluorocyclopropanesulfinic acid; sodium salt is a chemical compound with the molecular formula C3H6FNaO2S. It is known for its unique structural features, including a cyclopropane ring substituted with a fluorine atom and a sulfinic acid group.
Métodos De Preparación
The synthesis of 1-fluorocyclopropanesulfinic acid; sodium salt typically involves the reaction of cyclopropane derivatives with fluorinating agents and sulfinic acid precursors. One common method includes the use of fluorine gas or fluorinating reagents such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atom into the cyclopropane ring. The sulfinic acid group is then introduced through reactions with sulfinic acid derivatives under controlled conditions .
Industrial production methods may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. These methods often require precise control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure efficient production .
Análisis De Reacciones Químicas
1-Fluorocyclopropanesulfinic acid; sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the sulfinic acid group to a sulfide or thiol group using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom in the cyclopropane ring can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfonic acids, while reduction can produce sulfides or thiols .
Aplicaciones Científicas De Investigación
1-Fluorocyclopropanesulfinic acid; sodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is investigated for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research explores its potential therapeutic applications, such as its use in drug development for targeting specific molecular pathways.
Industry: The compound is used in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-fluorocyclopropanesulfinic acid; sodium salt involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom and sulfinic acid group play crucial roles in these interactions, influencing the compound’s binding affinity and reactivity. The cyclopropane ring’s strained structure also contributes to its unique reactivity, enabling it to participate in various chemical transformations .
Comparación Con Compuestos Similares
1-Fluorocyclopropanesulfinic acid; sodium salt can be compared with other similar compounds, such as:
Cyclopropanesulfinic acid: Lacks the fluorine atom, resulting in different reactivity and applications.
1,1-Difluorocyclopropane derivatives:
Cyclopropanesulfonic acid: Contains a sulfonic acid group instead of a sulfinic acid group, affecting its chemical behavior and applications.
The uniqueness of 1-fluorocyclopropanesulfinic acid; sodium salt lies in its combination of a fluorine-substituted cyclopropane ring and a sulfinic acid group, which imparts distinctive reactivity and potential for diverse applications .
Propiedades
Fórmula molecular |
C3H5FNaO2S |
|---|---|
Peso molecular |
147.13 g/mol |
InChI |
InChI=1S/C3H5FO2S.Na/c4-3(1-2-3)7(5)6;/h1-2H2,(H,5,6); |
Clave InChI |
JUULBHUDBDJNCH-UHFFFAOYSA-N |
SMILES canónico |
C1CC1(F)S(=O)O.[Na] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


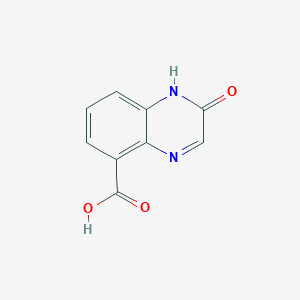
![N-[1,3-benzodioxol-5-yl-(2-methyl-1H-indol-3-yl)methyl]-3-(trifluoromethyl)aniline](/img/structure/B13910045.png)
![[(2R,4S)-1-benzyl-4-methyl-pyrrolidin-2-yl]methanol](/img/structure/B13910050.png)
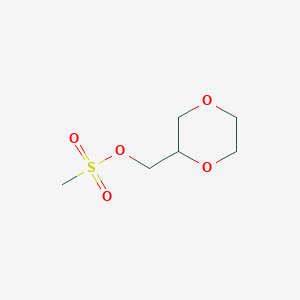
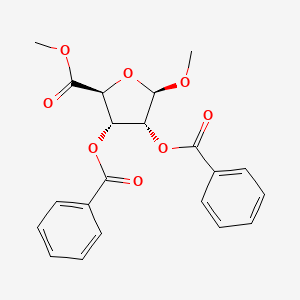

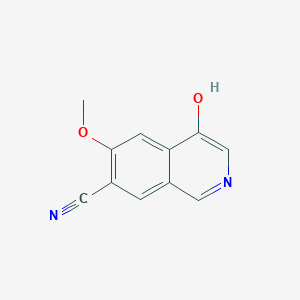
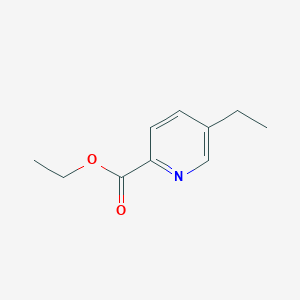

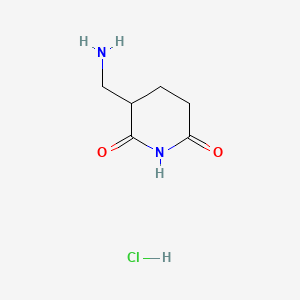
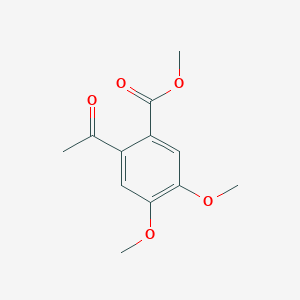
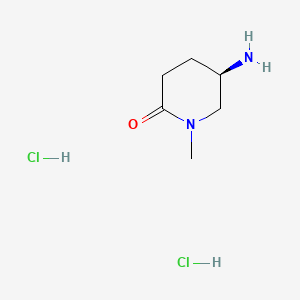
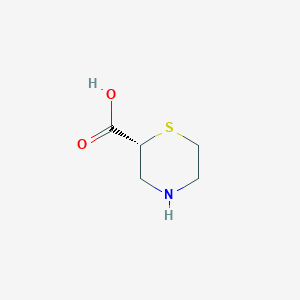
![5-bromo-1H-pyrazolo[3,4-b]pyridine-6-carbonitrile](/img/structure/B13910110.png)
